2-Amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride
Description
2-Amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride is a halogenated pyridine derivative with a propanoic acid backbone. Its structure features a bromine atom at the 4-position and a hydroxyl group at the 5-position of the pyridine ring, distinguishing it from simpler amino acid analogs. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological and synthetic applications.
Properties
Molecular Formula |
C8H11BrCl2N2O3 |
|---|---|
Molecular Weight |
333.99 g/mol |
IUPAC Name |
2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H9BrN2O3.2ClH/c9-5-1-4(11-3-7(5)12)2-6(10)8(13)14;;/h1,3,6,12H,2,10H2,(H,13,14);2*1H |
InChI Key |
WUAKZOOQSZQVJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1Br)O)CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Halogenation of Pyridine Precursors
A common starting material is 2-aminopyridine, which undergoes regioselective bromination. Patent describes a method where 2-aminopyridine is treated with bromine in hydrochloric acid under controlled temperatures (35–60°C) to yield 2-amino-3,5-dibromopyridine. Key parameters include:
-
Reagents : HBr, Cl₂, or Br₂ in HCl
-
Side products : Over-brominated derivatives (mitigated by stepwise addition).
This intermediate is critical for introducing the bromine substituent at the 4-position of the pyridine ring.
Hydroxylation and Protection
The 5-hydroxy group is introduced via hydrolysis of 2-amino-3,5-dibromopyridine. Patent reports using potassium hydroxide (85%) and glycol at 145–150°C under nitrogen, yielding 2-amino-3-hydroxy-5-bromopyridine (40–46% yield). To prevent unwanted side reactions, the hydroxyl group is often protected with acetyl or benzyl groups. For example:
Amino Acid Backbone Incorporation
The propanoic acid moiety is introduced via nucleophilic substitution or condensation. A three-step sequence is described in Patent:
-
Alkylation : 2-Amino-3-hydroxy-5-bromopyridine reacts with ethyl acrylate in dimethylformamide (DMF) using sodium hydride as a base (62.75% yield).
-
Hydrolysis : The ester intermediate is saponified with lithium hydroxide monohydrate in water (70–80% yield).
-
Acidification : Treatment with HCl gas in methanol yields the dihydrochloride salt (95% purity).
Optimization and Scalability
Large-scale production requires optimizing solvent systems and catalysts:
-
Solvents : Dichloromethane (step 1), DMF (step 2), and ethanol (final crystallization).
-
Catalysts : Copper powder (0.5–1 wt%) accelerates hydrolysis steps.
-
Yield Improvements : Ultrasound irradiation reduces reaction times by 50% (e.g., 20 min vs. 40 min).
Comparative Analysis of Methods
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-Amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The substitution of the pyridine ring with bromine and hydroxyl groups (target compound) versus phenyl/aminophenyl groups (analogs) significantly alters electronic properties and steric bulk, affecting binding affinity and solubility .
- The dihydrochloride salt form (target compound and 908571-75-5) improves aqueous solubility compared to free-base analogs .
Biological Activity
2-Amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride (CAS Number: 2171635-09-7) is a chemical compound with a unique structure that incorporates an amino group, a propanoic acid backbone, and a brominated hydroxypyridine moiety. This compound is gaining attention in medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
The chemical formula for this compound is C₈H₁₁BrCl₂N₂O₂, characterized by the following structural features:
| Feature | Description |
|---|---|
| Amino Group | Contributes to its interaction with biological targets |
| Hydroxypyridine Moiety | May influence pharmacological properties |
| Bromine Substituent | Potentially enhances biological activity |
Biological Activity
Preliminary studies have shown that 2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride exhibits various biological activities, including potential antimicrobial and anticancer effects.
Anticancer Potential
The compound's ability to inhibit histone deacetylases (HDACs) has been explored in related compounds. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells. Studies on hydroxamic acid derivatives have shown significant cytotoxicity against human cancer cell lines, suggesting that 2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride may also possess anticancer properties.
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines by modulating histone acetylation levels. The specific effects of 2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride on cell viability and proliferation remain to be fully elucidated.
- Comparative Analysis : A comparative analysis of related compounds showed that while many share functional groups, the unique combination of an amino acid backbone with a brominated pyridine moiety may confer distinct biological activities.
Research Table: Comparison with Related Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| 2-Amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride | 2171635-09-7 | Potential antimicrobial and anticancer |
| 4-Bromopyridine | 106-38-7 | Limited biological activity |
| 5-Hydroxytryptophan | 4350-09-8 | Antidepressant; involved in serotonin synthesis |
| 3-(4-Bromo-5-hydroxypyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | 2413867-38-4 | Similar structural features; potential HDAC inhibitor |
Q & A
Q. What are the recommended synthetic routes for 2-amino-3-(4-bromo-5-hydroxypyridin-2-yl)propanoic acid dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For analogous dihydrochloride salts (e.g., methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride), steps include:
Condensation : Reacting halogenated pyridine derivatives with protected amino acids under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
Deprotection : Acidic hydrolysis (e.g., HCl/EtOH) to remove protecting groups.
Salt Formation : Treatment with HCl gas in anhydrous ether to form the dihydrochloride salt .
Yield optimization requires precise stoichiometric ratios of intermediates, inert atmosphere (N₂/Ar), and monitoring via TLC/HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC : To assess purity (>95% by area normalization) with a C18 column and UV detection (λ = 254 nm) .
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine and hydroxyl groups on pyridine) and diastereomeric ratios .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~365.5 Da) .
Advanced Research Questions
Q. How does the bromine substituent on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 4-bromo group acts as a leaving site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ for aryl boronic acids or Pd₂(dba)₃/XPhos for aminations .
- Steric Effects : The 5-hydroxy group may hinder reactivity; protect it as a silyl ether (e.g., TBSCl) before coupling .
- Kinetic Studies : Monitor reaction progress via ¹H NMR to optimize temperature (typically 60–100°C) and ligand ratios .
Q. What strategies resolve contradictions in solubility data between theoretical predictions and experimental observations?
- Methodological Answer : Discrepancies arise from:
- Counterion Effects : Dihydrochloride salts often exhibit higher aqueous solubility than free bases. Use pH-solubility profiling (e.g., shake-flask method at 25°C) .
- Polymorphism : Characterize crystalline forms via XRD to identify hydrates or anhydrous phases affecting solubility .
- Co-solvency : Test DMSO/water mixtures (e.g., 10% v/v) to enhance dissolution for biological assays .
Q. How can researchers design bioactivity assays to study this compound’s interaction with amino acid transporters?
- Methodological Answer :
- Competitive Binding Assays : Use radiolabeled substrates (e.g., ³H-LAT1 inhibitors) in HEK293 cells overexpressing transporters. Calculate IC₅₀ via nonlinear regression .
- Molecular Docking : Model the compound’s interaction with LAT1 (PDB ID: 6IRS) using Schrödinger Suite, focusing on hydrogen bonding with Gln241 and hydrophobic interactions with Phe252 .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
